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N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine

OLED hole transport material thermal stability

Conventional hole-transport materials like NPB suffer from limited efficiency and thermal stability, constraining OLED device lifetime and brightness. This biphenyl-fluoren-amine building block directly addresses those limitations with a rigid, high-triplet-energy scaffold that enables superior hole-transport materials (HTMs): • Current efficiency of 41.68 cd/A and EQE of 12.04% in green phosphorescent OLEDs, substantially outperforming NPB-based control devices. • Glass transition temperature (Tg) of 125 °C and decomposition temperature (Td) of 375 °C, providing a 30 °C Tg advantage over NPB for prolonged operational stability. • High melting point (147 °C) ensures morphological stability during vacuum thermal deposition, improving device yield and lifetime.

Molecular Formula C27H23N
Molecular Weight 361.5 g/mol
CAS No. 897671-69-1
Cat. No. B1287010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine
CAS897671-69-1
Molecular FormulaC27H23N
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC=C5)C
InChIInChI=1S/C27H23N/c1-27(2)25-11-7-6-10-23(25)24-17-16-22(18-26(24)27)28-21-14-12-20(13-15-21)19-8-4-3-5-9-19/h3-18,28H,1-2H3
InChIKeyQRMLAMCEPKEKHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biphenyl-Fluorene-Amine Building Block Overview


N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine (CAS 897671-69-1) is a triarylamine derivative featuring a 9,9-dimethylfluorene core linked to a para-biphenyl group via a secondary amine bridge. The compound serves as a key synthetic intermediate for constructing high-performance hole-transport materials (HTMs) in organic light-emitting diodes (OLEDs) . Its molecular design combines the rigid, high-triplet-energy fluorene backbone with the extended π-conjugation of the biphenyl substituent, endowing downstream derivatives with elevated HOMO levels, excellent hole mobility, and robust thermal stability [1]. Commercially available at purities exceeding 98% (HPLC) with a well-defined melting point of 147 °C, this compound provides a reproducible, quality-controlled foundation for both academic research and industrial-scale OLED materials development .

Hole-transport material (HTM) building block for OLED research and development
High-triplet-energy fluorene core with extended π-conjugation via biphenyl substituent
Commercially available at >98% HPLC purity for reproducible device fabrication

Generic Substitution Failure for OLED HTMs


Interchanging this compound with its closest structural analog—N-phenyl-9,9-dimethyl-9H-fluoren-2-amine (CAS 355832-04-1)—or with the industry-standard hole-transport material NPB introduces measurable performance liabilities. The biphenyl extension present in the target compound raises the melting point by approximately 46 °C relative to the N-phenyl analog (147 °C vs. 101 °C), directly impacting thermal stability during vacuum thermal deposition processes . In device-level comparisons, OLEDs employing HTMs built from the biphenyl-fluorene-amine scaffold (e.g., DFA) deliver a current efficiency of 41.68 cd/A and an external quantum efficiency of 12.04%, substantially outperforming NPB-based control devices fabricated in parallel [1]. Furthermore, when used as an end-capping moiety in emissive polymers, the biphenyl-fluorene-amine unit enables single-layer device architectures with a turn-on voltage of 2.7 V that phenyl-end-capped analogs cannot achieve, demonstrating that even minor structural modifications in the amine substituent propagate into large, quantifiable device performance differences [2].

Target Biphenyl-fluorene-amine (CAS 897671-69-1)
Common Substitute N-phenyl-9,9-dimethyl-9H-fluoren-2-amine (CAS 355832-04-1)
The biphenyl extension raises the melting point by approximately 46 °C, significantly impacting thermal stability during vacuum thermal deposition; the N-phenyl analog may not provide comparable film morphology.
Target DFA-based HTM (biphenyl-fluorene-amine scaffold)
Industry Baseline NPB (standard hole-transport material)
Device-level comparisons show NPB-based control devices deliver lower efficiency metrics; direct replacement without device re-optimization may result in performance loss.

Differentiation Evidence vs. Closest Analogs


Thermal Stability vs. N-Phenyl Analog

The target compound exhibits a melting point of 147 °C (145.0–149.0 °C range), representing a 46 °C elevation over the closest structural analog, N-phenyl-9,9-dimethyl-9H-fluoren-2-amine (CAS 355832-04-1), which melts at 101 °C (99.0–103.0 °C) . This difference arises from the biphenyl substituent's extended π-conjugation and increased molecular weight, which enhance intermolecular interactions and lattice energy.

Thermal Stability vs. N-Phenyl Analog
Head-to-head
147 °C vs. 101 °C (+46 °C)
Higher melting point supports enhanced thin-film morphological stability during vacuum deposition
Class-level: extended π-conjugation increases lattice energy
OLED hole transport material thermal stability

Scalable Synthesis via Buchwald-Hartwig Coupling

The target compound is synthesized from 9,9-dimethyl-2-bromofluorene and 4-aminobiphenyl via palladium-catalyzed Buchwald-Hartwig cross-coupling, achieving an isolated yield of 91–92% after column chromatographic purification . At a demonstrated scale of 57 g product from a single batch, this route confirms scalability and cost-effectiveness for procurement planning.

Scalable Synthesis via Buchwald-Hartwig
Supporting evidence
91–92% isolated yield at 57 g scale
Demonstrates supply chain reliability for multi-gram procurement planning
Yield at the high end of class-typical range (70–90%)
Buchwald-Hartwig coupling synthesis scale-up

OLED Device Performance: DFA vs. NPB

The hole-transport material DFA, constructed using the target compound as its core biphenyl-fluorene-amine donor unit, was benchmarked against the industry-standard HTM NPB in parallel-fabricated green phosphorescent OLEDs [1]. The DFA-based device achieved a current efficiency of 41.68 cd/A, a power efficiency of 32.04 lm/W, and an external quantum efficiency (EQE) of 12.04%, all exceeding the NPB-based control device fabricated under identical conditions.

OLED Device Performance: DFA vs. NPB
Head-to-head
DFA: 41.68 cd/A, 32.04 lm/W, 12.04% EQE
DFA scaffold outperforms NPB baseline in reported green phosphorescent OLEDs
Parallel-fabricated control; identical device architecture
OLED external quantum efficiency hole transport layer

End-Capping Efficiency: TF Moiety in Blue PLEDs

When the biphenyl-fluorene-amine moiety (TF, derived from the target compound) is used as an end-capping group in poly(fluorene-co-dibenzothiophene-S,S-dioxide) (PFSO) blue-emitting polymers, the resulting PFSO-TF16 copolymer achieves a turn-on voltage of 2.7 V and a maximum luminous efficiency of 4.45 cd/A [1]. This represents a dramatic reduction in driving voltage and a significant efficiency enhancement relative to the pristine PFSO copolymer end-capped with a simple phenyl unit, which requires a hole transport layer to function.

End-Capping Efficiency: TF Moiety
Head-to-head
PFSO-TF16: 2.7 V turn-on, 4.45 cd/A
Enables single-layer blue PLED architecture without a separate hole transport layer
Compared to phenyl-end-capped PFSO baseline
polymer light-emitting diode end-capping turn-on voltage

BCFN Thermal Robustness vs. NPB

The BCFN derivative—N-([1,1′-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine—built by further elaborating the target compound's biphenyl-fluorene-amine scaffold, exhibits a glass transition temperature (Tg) of 125 °C and a thermal decomposition temperature (Td, 5% weight loss) of 375 °C [1]. By comparison, the industry-standard HTM NPB exhibits an apparent Tg of only ~95 °C, with crystallization onset observed at 135 °C [2].

BCFN Thermal Robustness vs. NPB
Cross-study comparable
BCFN: Tg 125 °C, Td 375 °C vs. NPB Tg ~95 °C
Reported 30 °C Tg elevation supports superior amorphous film stability
Derivative BCFN built on target compound scaffold
glass transition temperature thermal decomposition morphological stability

Quality Control: HPLC Purity and Melting Point

Commercially available batches of the target compound are routinely certified at >98.0% purity by HPLC (with total nitrogen analysis confirmation) and exhibit a narrow melting point range of 145.0–149.0 °C . This level of analytical characterization supports batch-to-batch reproducibility, which is essential for both academic research requiring reliable structure-property correlations and industrial procurement requiring consistent material quality.

Quality Control: Purity and MP
Supporting evidence
>98% HPLC, mp 145.0–149.0 °C
Tight specification supports batch-to-batch reproducibility for device studies
Class-typical purity threshold; narrow 4 °C range
HPLC purity quality control batch reproducibility

Application Scenarios


High-Efficiency Green OLED HTL Development

Research groups and display manufacturers developing green phosphorescent OLEDs should prioritize this compound as a building block for hole-transport materials when the target specification demands external quantum efficiency exceeding 12% and current efficiency above 41 cd/A. The DFA derivative, constructed from this biphenyl-fluorene-amine core, has demonstrated 41.68 cd/A current efficiency, 32.04 lm/W power efficiency, and 12.04% EQE in direct comparison with NPB-based devices [1]. This performance level makes the compound's scaffold especially suitable for high-brightness green OLED display and lighting applications where energy efficiency is a critical procurement metric.

Single-Layer Blue PLEDs

For developers of solution-processed blue-emitting polymer OLEDs aiming to simplify device architecture, the biphenyl-fluorene-amine moiety of this compound serves as an end-capping group that enables single-layer device fabrication without a discrete hole transport layer. PFSO-TF16, incorporating the TF end-cap derived from this building block, achieves a turn-on voltage of 2.7 V and a luminous efficiency of 4.45 cd/A with CIE coordinates of (0.15, 0.13) [2]. This application scenario is particularly relevant for cost-sensitive printed electronics where eliminating the hole transport layer reduces material and processing costs while maintaining competitive blue emission performance.

Thermally Robust HTM for High-Temperature OLEDs

When device operational lifetime and thermal stability are paramount—such as in automotive displays or outdoor lighting panels—the thermal robustness imparted by this compound's scaffold becomes a decisive procurement factor. The BCFN derivative, built upon the biphenyl-fluorene-amine core, delivers a Tg of 125 °C and Td of 375 °C, representing a 30 °C Tg advantage over the industry-standard NPB (Tg ~95 °C) [3][4]. This thermal margin suppresses crystallization-induced device degradation during prolonged operation at elevated temperatures, making the compound an essential starting material for HTMs targeting commercial-grade OLED product lifetimes.

Vacuum-Deposited OLED Morphological Stability

The 46 °C melting point elevation of this compound (147 °C) relative to its N-phenyl analog (101 °C) provides a practical advantage in vacuum thermal evaporation processes, where higher-melting precursors form more stable amorphous films less prone to crystallization during deposition and subsequent device operation . This property is especially relevant for small-molecule OLED fabrication lines where film morphology directly impacts device yield and lifetime. Procurement decisions favoring the biphenyl-substituted compound over the N-phenyl analog should be made when morphological stability during thermal processing is a critical quality requirement.

Application
Selection Property
Validation Focus
High-efficiency green OLED HTL development
External quantum efficiency and current efficiency scaffold potential
Benchmarking DFA-based devices against NPB controls in green phosphorescent architectures
Single-layer blue PLEDs
End-capping capability for simplified device architecture
Single-layer PLED performance without hole transport layer; turn-on voltage and luminous efficiency
Thermally robust HTM for high-temperature OLEDs
Glass transition temperature and thermal decomposition scaffold profile
Amorphous film stability under prolonged elevated-temperature operation
Vacuum-deposited OLED morphological stability
Melting point and crystallization resistance during thermal processing
Film morphology consistency in small-molecule vacuum thermal evaporation lines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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